molecular formula C45H86O10 B160962 [2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate CAS No. 41670-62-6

[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate

Cat. No. B160962
CAS RN: 41670-62-6
M. Wt: 787.2 g/mol
InChI Key: DCLTVZLYPPIIID-XMGVTQGESA-N
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Description

Monogalactosyldiacylglyceride is a minor galactolipid present in oligodendrocytes and myelin, as well as comprises a major fraction of the lipids in photosynthesizing plants and green microorganisms. It is used as a marker for myelination and has also been shown to stimulate PKCα activity in oligodendrocytes. Monogalactosyldiacylglyceride mixture (hydrogenated) contains monogalactosyldiacylglyceride molecular species with C18:0 and C16:0 side chains at a 3:1 ratio.
Monogalactosyl diglyceride is a minor galactolipid present in oligodendrocytes and myelin, as well as comprises a major fraction of the lipids in photosynthesizing plants and green microorganisms. It is used as a marker for myelination and has also been shown to stimulate PKCα activity in oligodendrocytes.

Scientific Research Applications

Solubility in Ethanol–Water Solutions

The solubility of related compounds like (2R,3S,4R)-2,3,4,5-tetrahydroxypentanal and others in ethanol–water solutions is an area of interest. Studies have found that solubilities of these compounds in such mixtures increase with the equilibrium temperature. This research contributes to understanding the behavior of complex molecules like [2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate in mixed solvents, which is crucial for various applications, including pharmaceutical and chemical industries (Gong, Wang, Zhang, & Qu, 2012).

Computational Study on Blood Glucose Level Regulation

A computational study on a similar compound, 6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxane-2,4,5-triol, explored its role in regulating blood glucose levels. It identified potential targets in diabetes management, suggesting that similar research could be conducted on [2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate to uncover its potential biomedical applications (Muthusamy & Krishnasamy, 2016).

Vibrational Spectroscopic Study

A vibrational spectroscopic study was conducted on 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl) oxan-2-yl]oxychromen-4-one. This study provides insights into the molecular structure and properties, which can be informative for understanding the characteristics of [2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate (Aydın & Özpozan, 2020).

Epoxidation Studies

Research on the epoxidation of methyl ricinoleate, closely related to our compound of interest, delves into the chemical modifications and properties of fatty acid esters. Such studies are pivotal for applications in biochemistry and material science (Foglia, Sonnet, Nuñez, & Dudley, 1998).

properties

IUPAC Name

[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H86O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(47)52-36-38(37-53-45-44(51)43(50)42(49)39(35-46)55-45)54-41(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38-39,42-46,49-51H,3-37H2,1-2H3/t38?,39-,42+,43+,44-,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLTVZLYPPIIID-XMGVTQGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H86O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70961896
Record name 3-(Hexopyranosyloxy)propane-1,2-diyl dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

787.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Distearoylmonogalactosylglyceride

CAS RN

41670-62-6
Record name 1,2-Distearoylmonogalactosylglyceride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041670626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Hexopyranosyloxy)propane-1,2-diyl dioctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70961896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate
Reactant of Route 2
Reactant of Route 2
[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate
Reactant of Route 3
Reactant of Route 3
[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate
Reactant of Route 4
Reactant of Route 4
[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate
Reactant of Route 5
[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate
Reactant of Route 6
[2-octadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] octadecanoate

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